VAP-1 Inhibitory Potency: Class-Level Inference from N-Benzyl-5-chloro-2-methoxy-N-methylbenzamide
The closest structurally characterized analog, N-benzyl-5-chloro-2-methoxy-N-methylbenzamide, inhibits vascular adhesion protein-1 (VAP-1) with IC50 values of 23 nM (rat) and 180 nM (human) in CHO cell-based assays using 14C-benzylamine as substrate [1]. The target compound’s isopropyl-for-methyl replacement increases steric bulk and lipophilicity, which may modulate VAP-1 binding affinity and selectivity over related amine oxidases. No direct experimental IC50 data exist for the target compound; therefore, its VAP-1 activity must be considered a class-level inference contingent on confirmatory testing.
| Evidence Dimension | VAP-1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Not experimentally determined |
| Comparator Or Baseline | N-benzyl-5-chloro-2-methoxy-N-methylbenzamide: 23 nM (rat VAP-1), 180 nM (human VAP-1) |
| Quantified Difference | Not calculable; structural modification predicted to alter IC50 by an undetermined factor |
| Conditions | CHO cells expressing recombinant VAP-1; 14C-benzylamine substrate; 20 min preincubation (BindingDB Assay ID 50048121) |
Why This Matters
VAP-1 is a therapeutic target in chronic inflammatory conditions, and nanomolar potency in the analog series establishes a credible biological hypothesis that warrants procurement for head-to-head profiling.
- [1] BindingDB BDBM50205269 / CHEMBL3919913. IC50: 23 nM (rat VAP-1), 180 nM (human VAP-1). Astellas Pharma / ChEMBL curated data. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50205269. View Source
